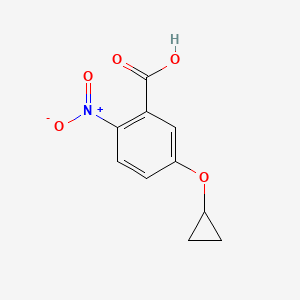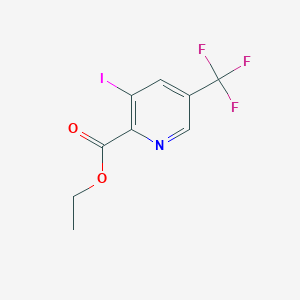
Ethyl 3-iodo-5-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7F3INO2 It is a derivative of picolinic acid, featuring an iodine atom at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound, such as 3-chloro-5-(trifluoromethyl)picolinic acid ethyl ester. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Ethyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted picolinates can be formed.
Coupling Products: The products of coupling reactions are typically biaryl or aryl-alkyl compounds, which can be further functionalized for various applications.
科学的研究の応用
Ethyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-iodo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-bromo-5-(trifluoromethyl)picolinate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Ethyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or bromine. This can lead to different reactivity and binding properties, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C9H7F3INO2 |
|---|---|
分子量 |
345.06 g/mol |
IUPAC名 |
ethyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7F3INO2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3 |
InChIキー |
QYASQGGQJZTPET-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)



![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
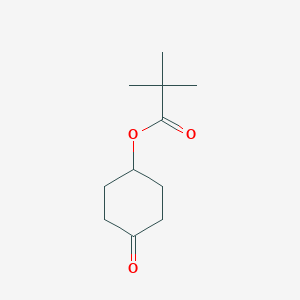

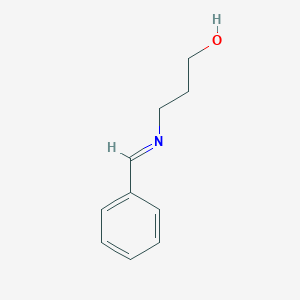
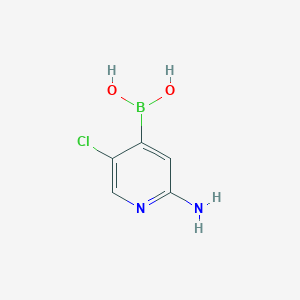
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
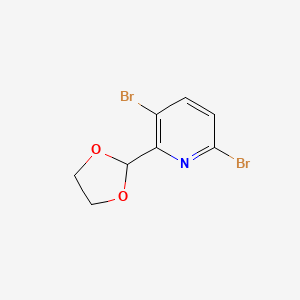
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
